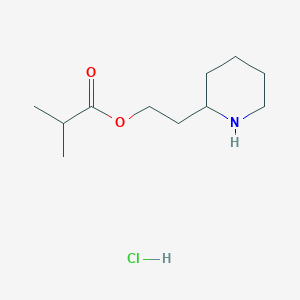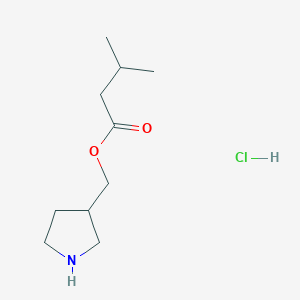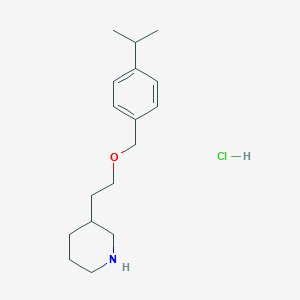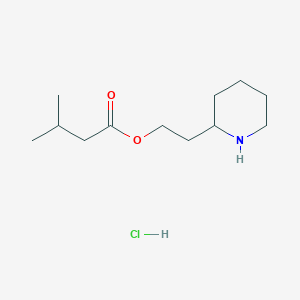![molecular formula C24H30N4O3 B1397436 Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate CAS No. 701232-19-1](/img/structure/B1397436.png)
Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate
Descripción general
Descripción
Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate is a chemical compound with the molecular formula C24H30N4O3 . It is used in research and development .
Molecular Structure Analysis
This compound contains a total of 64 bonds, including 34 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic imine, and 1 aromatic primary amine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 422.52 . The boiling point and other physical and chemical properties are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, related to the compound of interest, demonstrates significant biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This highlights its potential as a base for developing novel antimicrobial agents. The transformation into related heterocyclic systems through reactions with various reagents further suggests a versatile chemical framework for synthesizing new compounds with potentially enhanced biological activities (Youssef et al., 2011).
Heterocyclic Compound Synthesis The ethyl compound belongs to a class of chemicals involved in synthesizing complex heterocyclic systems. Such compounds are essential in medicinal chemistry, particularly for creating new therapeutic agents with anticancer, antimicrobial, or antifungal properties. For instance, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives have been synthesized through interactions with various arylidinemalononitrile derivatives, showcasing the compound's utility in constructing novel heterocyclic structures that could serve as potential drug candidates (Mohamed, 2021).
Potential Anticancer Agents Synthesis efforts involving pyrimido[4,5-b][1,4]oxazin-7-one derivatives indicate a focus on developing potential anticancer agents. By synthesizing and testing various derivatives for their effects on cancer cell proliferation and survival, researchers aim to discover new therapeutic options for treating cancer. This exploration is crucial for expanding the arsenal of drugs available for cancer therapy, highlighting the compound's significance in ongoing cancer research (Temple et al., 1983).
Novel Heterocyclic Systems The compound's involvement in synthesizing pyrimido[4,5-b][1,4]oxazin-7-one derivatives and other novel heterocyclic systems underscores its importance in the field of organic chemistry. These efforts not only contribute to the understanding of chemical synthesis strategies but also pave the way for developing new materials with potential applications in various industries, including pharmaceuticals and biotechnology (Melguizo et al., 1991).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of this compound is DGAT1 (Acyl-CoA:diacylglycerol acyltransferase 1) . DGAT1 is an enzyme that plays a crucial role in the synthesis of triglycerides.
Mode of Action
The compound acts as a selective and potent inhibitor of DGAT1 . It interacts with the acyl-CoA binding site of DGAT1, thereby inhibiting the synthesis of triacylglycerol in cells .
Biochemical Pathways
By inhibiting DGAT1, the compound disrupts the normal process of triglyceride synthesis. This affects the lipid metabolism pathway, leading to a reduction in the levels of serum and liver triglycerides .
Result of Action
The inhibition of DGAT1 and subsequent disruption of triglyceride synthesis lead to several effects. In obese mice, administration of the compound has been shown to cause weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), inhibiting its activity . This interaction affects the synthesis of triacylglycerol, a crucial component in lipid metabolism .
Cellular Effects
This compound influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DGAT1 affects lipid droplet biogenesis, which in turn protects mitochondrial function during starvation-induced autophagy . This compound’s effects on cellular metabolism highlight its potential in studying metabolic disorders and related diseases.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to the acyl-CoA binding site of DGAT1, inhibiting its activity and thereby reducing triacylglycerol synthesis . This inhibition can lead to changes in gene expression related to lipid metabolism, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that its inhibitory effects on DGAT1 can persist over extended periods, making it a valuable tool for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits DGAT1 without causing significant adverse effects . At higher doses, it may lead to toxic effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as DGAT1, affecting the synthesis and breakdown of triacylglycerol . This interaction can alter metabolic flux and metabolite levels, providing insights into the regulation of lipid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its function, depending on the cellular context.
Propiedades
IUPAC Name |
ethyl 2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-4-30-19(29)13-15-5-7-16(8-6-15)17-9-11-18(12-10-17)21-24(2,3)31-23-20(28-21)22(25)26-14-27-23/h9-12,14-16H,4-8,13H2,1-3H3,(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWHICQEHISTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(N=CN=C4OC3(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730575 | |
| Record name | Ethyl {4-[4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701232-19-1 | |
| Record name | Ethyl 4-[4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701232-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl {4-[4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397359.png)
![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)




![4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397369.png)
![4-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397371.png)

![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)

